molecular formula C20H34O4 B032696 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid CAS No. 213382-49-1

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

Cat. No. B032696
M. Wt: 338.5 g/mol
InChI Key: GFNYAPAJUNPMGH-GSKBNKFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid involves complex biochemical pathways, including those catalyzed by cytochrome P450 monooxygenase and prostaglandin endoperoxide synthase. These enzymes facilitate the oxygenation of eicosatrienoic acid, leading to the formation of various hydroxyeicosatrienoic acids and epoxyeicosatrienoic acids through radical-mediated mechanisms (Oliw, Hörensten, Sprecher, & Hamberg, 1993). Additionally, synthetic pathways have been developed to produce this compound and its analogs, including methods based on acetylenic compounds for the synthesis of tritium-labelled analogues (Miagkova et al., 1987).

Molecular Structure Analysis

The molecular structure of 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid is characterized by three cis-double bonds and two hydroxyl groups. This structure is critical for its biological activity and interaction with enzymes. The metabolites formed from its oxygenation highlight the complexity and specificity of enzymatic reactions involved in its metabolism, leading to the production of compounds with varied biological activities.

Chemical Reactions and Properties

The chemical reactions involving 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid are largely enzymatic, leading to the production of metabolites through oxygenation, reduction, and epoxidation. These reactions are influenced by the enzyme prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, which facilitate the formation of hydroxyeicosatrienoic acids and epoxyeicosatrienoic acids. The synthesis and metabolism of this compound are indicative of its significant role in physiological processes and its potential impact on human health (Oliw, Hörensten, Sprecher, & Hamberg, 1993).

Scientific Research Applications

1. Biomarker for Endothelial Function

Duflot et al. (2017) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs), including 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid, in human plasma. This method is useful for assessing endothelial function in both healthy and hypertensive subjects (Duflot et al., 2017).

2. Enzymatic Synthesis of Prostaglandins

Research by Miagkova et al. (1987) and Oliw (1984) highlights the use of 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid in the enzymatic synthesis of various prostaglandins, demonstrating its role in eicosanoid metabolism (Miagkova et al., 1987); (Oliw, 1984).

3. Role in Red Blood Cell Function

Jiang et al. (2004) identified 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid in the phospholipids of red blood cells, suggesting its potential role in vasoregulation and platelet aggregation inhibition (Jiang et al., 2004).

4. Interaction with Leukocyte Receptors

Falgueyret and Riendeau (2000) explored the pH-dependent formation of 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid and its interaction with leukotriene B4 receptors in human polymorphonuclear leukocytes, indicating its involvement in inflammatory processes (Falgueyret & Riendeau, 2000).

5. Inhibition of Lipoxygenase Enzymes

Studies by Petrich et al. (1996) and Arai et al. (1983) show that certain metabolites of 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid can inhibit lipoxygenase enzymes, impacting the synthesis of leukotrienes and other eicosanoids (Petrich et al., 1996); (Arai et al., 1983).

6. Therapeutic Potential in Inflammatory Diseases

Takenouchi et al. (2021) examined the oral administration of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice with dextran sulfate sodium-induced colitis, suggesting its potential as a treatment for inflammatory bowel disease (Takenouchi et al., 2021).

properties

IUPAC Name

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYAPAJUNPMGH-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943892
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

CAS RN

213382-49-1
Record name 5,6-Dihydroxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213382-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
Reactant of Route 2
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
Reactant of Route 3
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
Reactant of Route 4
Reactant of Route 4
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
Reactant of Route 5
Reactant of Route 5
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
Reactant of Route 6
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.